Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate
Description
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate is a heterocyclic compound featuring an isothiazole core substituted with a cyano (-CN) group at position 4, a methyl (-CH₃) group at position 5, and a sulfanylmethyl (-SCH₂-) bridge connecting the isothiazole ring to a methyl benzoate moiety. The compound’s synthesis likely involves multi-step reactions, including thioether formation and esterification, though methodologies analogous to those in (microwave-assisted, solvent-free conditions) might be applicable .
Properties
IUPAC Name |
methyl 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-9-12(7-15)13(16-20-9)19-8-10-5-3-4-6-11(10)14(17)18-2/h3-6H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORLBIIYJPPPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=CC=CC=C2C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazolyl Group: The isothiazolyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Formation of the Benzenecarboxylate Group: This involves esterification reactions where benzoic acid derivatives react with alcohols in the presence of acid catalysts.
Final Coupling Reaction: The final step involves coupling the isothiazolyl and benzenecarboxylate intermediates using thiol-based reagents under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzenecarboxylate or isothiazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate involves its interaction with specific molecular targets. The cyano and isothiazolyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include benzothiazoles, isothiazoles, and aryl carboxylates. Below is a comparative analysis based on substituents, synthesis strategies, and physicochemical properties inferred from the evidence and structural knowledge.
Key Points of Comparison
Heterocycle Reactivity: Isothiazole vs. Benzothiazole: Isothiazoles exhibit greater electrophilic substitution reactivity at the sulfur-adjacent positions compared to benzothiazoles due to sulfur’s electron-withdrawing effects. Benzothiazole derivatives (e.g., 2-(4-methoxyphenyl)benzothiazole in ) are often synthesized via condensation reactions (e.g., o-aminothiophenol with aldehydes), whereas isothiazole derivatives may require specialized routes due to their instability .
Synthetic Methodologies :
- The solvent-free, microwave-assisted synthesis in (94% yield) highlights efficiency gains over conventional heating. Similar approaches could optimize the synthesis of the target compound, reducing reaction times and byproducts.
Physicochemical Properties :
- Melting Points : Benzothiazoles like 2-(4-methoxyphenyl)benzothiazole melt at ~393 K , while the target compound’s melting point is unrecorded but likely higher due to increased polarity from the -CN and ester groups.
- Spectroscopic Signatures : The $^1$H NMR of the benzothiazole derivative in shows aromatic protons at δ 7.00–8.04 ppm and a methoxy signal at δ 3.87 ppm. For the target compound, the methyl benzoate group would produce a distinct ester carbonyl peak (~168–170 ppm in $^{13}$C NMR), and the -SCH₂- bridge would resonate near δ 3.5–4.0 ppm in $^1$H NMR.
Computational Modeling :
- references Hartree-Fock (HF) and density functional theory (DFT) for conformational analysis. Similar methods (e.g., B3LYP) could predict the target compound’s electronic structure, aiding in understanding its reactivity or binding interactions.
Biological Activity
Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
The compound has the molecular formula and features a unique combination of isothiazolyl and benzenecarboxylate functional groups. The synthesis typically involves several steps:
- Formation of the Isothiazolyl Group : Achieved through cyclization of appropriate precursors.
- Introduction of the Cyano Group : Via nucleophilic substitution reactions.
- Formation of the Benzenecarboxylate Group : Through esterification reactions.
- Final Coupling Reaction : Involves thiol-based reagents to couple the intermediates.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the cyano and isothiazolyl groups may facilitate inhibition or modulation of these targets, leading to various biological effects.
Antimicrobial Properties
Research indicates that compounds containing isothiazolyl groups often exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various pathogens. A study demonstrated that derivatives similar to this compound showed promising results in inhibiting bacterial growth, suggesting potential applications in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound is under investigation, with preliminary studies indicating its ability to inhibit cellular pathways involved in cancer progression. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating that this compound may also exert similar effects .
Case Studies
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Inhibition of Tyrosinase : One study examined the inhibitory effects of related compounds on mushroom tyrosinase, a key enzyme involved in melanin production. Results showed that certain analogs exhibited potent inhibitory activity, which may be relevant for skin-related applications .
Compound IC50 (µM) Activity Analog 1 6.18 Strong Inhibitor Analog 2 >200 Weak Inhibitor Analog 3 13.75 Moderate Inhibitor - Cell Viability Studies : In B16F10 murine melanoma cells, some derivatives did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours, suggesting a favorable safety profile for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
